Product packaging for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine(Cat. No.:CAS No. 1934439-67-4)

7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine

Cat. No.: B2787215
CAS No.: 1934439-67-4
M. Wt: 213.038
InChI Key: TYPBKUKWZSIFNA-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 1934439-67-4) is a high-value bifunctional heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a benzannulated pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its strong potential in protein binding, particularly with kinases . The molecule possesses two key synthetic handles: a bromine substituent at the 7-position and an amine group at the 4-position. The bromo group is highly amenable to modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling facile introduction of complex carbon or nitrogen-based fragments . This allows researchers to efficiently build molecular diversity from a single, advanced intermediate. Concurrently, the electron-rich 4-amino group can serve as a hydrogen bond donor and acceptor, crucial for forming specific interactions with biological targets, or can be further functionalized . This makes the compound an exceptionally versatile precursor for constructing targeted libraries in fragment-based drug discovery (FBDD) . Its primary research application is in the synthesis of novel therapeutic agents, especially Bruton's tyrosine kinase (BTK) inhibitors and other kinase-targeted molecules. The pyrazolopyridine core is a well-established bioisostere of purine bases, allowing it to mimic adenine and compete for ATP-binding sites in various kinase enzymes . This mechanism is fundamental to developing potent inhibitors for oncology and autoimmune diseases. Researchers utilize this scaffold to create irreversible inhibitors, such as those derived from Ibrutinib, which can form a covalent bond with the target for prolonged pharmacological activity . The compound is offered with guaranteed purity and specification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN4 B2787215 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine CAS No. 1934439-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPBKUKWZSIFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 1h Pyrazolo 4,3 C Pyridin 4 Amine and Its Derivatives

De Novo Synthesis of the Pyrazolo[4,3-c]pyridine Ring System

The foundational step in the synthesis of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine is the construction of the core bicyclic scaffold. This is typically achieved through methods that form the pyrazole (B372694) ring onto a pre-existing, appropriately substituted pyridine (B92270) precursor.

Cyclization Reactions and Ring Closure Strategies

The formation of the pyrazolo[4,3-c]pyridine core often relies on intramolecular cyclization reactions. One prominent strategy involves the condensation of a dienamine with various amines. For instance, the reaction of a suitable dienamine precursor in methanol (B129727) can lead to the formation of the pyrazolo[4,3-c]pyridine ring system. mdpi.com This method is advantageous due to its efficiency and the ability to introduce substituents on the pyridine ring nitrogen. mdpi.com

Another approach, while demonstrated on the isomeric pyrazolo[3,4-c]pyridine system, provides valuable insights into potential ring closure strategies. This involves an adaptation of the Huisgen indazole synthesis. The process starts with an ortho-substituted pyridine derivative which undergoes diazotization and subsequent cyclization to form the fused pyrazole ring. rsc.org This methodology highlights the importance of strategically placed functional groups on the pyridine precursor to direct the cyclization and achieve the desired isomer.

Precursor Chemistry and Intermediate Generation

The selection and preparation of the pyridine precursor are critical for the successful de novo synthesis of the pyrazolo[4,3-c]pyridine scaffold. A common strategy involves starting with readily available 2-chloro-3-nitropyridines. nih.gov These precursors can undergo a sequence of reactions, such as nucleophilic substitution and reduction of the nitro group, to introduce the necessary functionalities for the subsequent pyrazole ring formation.

For example, the synthesis of the related 7-bromo-1H-pyrazolo[4,3-b]pyridine begins with N-(4-bromo-2-methylpyridin-3-yl)acetamide. chemicalbook.com This precursor, which already contains the bromine atom at the desired eventual position on the pyridine ring, is treated with reagents like potassium acetate (B1210297) and acetic anhydride, followed by the addition of isopentyl nitrite (B80452) to induce cyclization and form the pyrazole ring. chemicalbook.com This illustrates a key principle: incorporating the desired halogen substituent at an early stage in the synthesis of the pyridine precursor can be an effective strategy.

A general overview of precursor types and their resulting pyrazolopyridine systems is provided in the table below.

Pyridine Precursor TypeKey Functional GroupsResulting Pyrazolopyridine SystemReference
DienamineEnamine, EsterSubstituted Pyrazolo[4,3-c]pyridines mdpi.com
Ortho-substituted PyridineAmino, Leaving GroupPyrazolo[3,4-c]pyridines rsc.org
2-Chloro-3-nitropyridineChloro, NitroPyrazolo[4,3-b]pyridines nih.gov
N-(4-bromo-2-methylpyridin-3-yl)acetamideBromo, Acetamido7-bromo-1H-pyrazolo[4,3-b]pyridine chemicalbook.com

Introduction of Halogen and Amine Functionalities

Once the pyrazolo[4,3-c]pyridine core is established, the next crucial steps involve the regioselective introduction of the bromine atom at the C7 position and the amine group at the C4 position.

Regioselective Bromination Techniques

Achieving regioselective bromination at the C7 position of the 1H-pyrazolo[4,3-c]pyridine ring is a significant challenge. While direct bromination of the parent heterocycle can lead to a mixture of products, more controlled methods are often employed. Drawing parallels from the synthesis of related heterocyclic systems like indazoles, a direct and efficient regioselective C7-bromination can be achieved using N-bromosuccinimide (NBS). nih.gov The reaction conditions, including the choice of solvent and temperature, are critical in directing the bromination to the desired position. For the analogous 4-substituted-1H-indazoles, this method has proven effective, suggesting its potential applicability to the pyrazolo[4,3-c]pyridine system. nih.gov

Amination Approaches

The introduction of the 4-amino group is typically accomplished through nucleophilic aromatic substitution (SNAr) of a suitable precursor, often a 4-chloro derivative. The chlorine atom at the C4 position of the pyrazolo[4,3-c]pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused ring system.

A powerful and widely used method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the 4-chloro-pyrazolo[4,3-c]pyridine and an amine source, such as ammonia (B1221849) or a protected amine equivalent. This approach has been successfully applied to the synthesis of 5-amino-pyrazolo[3,4-c]pyridine derivatives and is a highly relevant strategy for the synthesis of this compound. rsc.org

Beyond palladium catalysis, classical SNAr reactions can also be employed. The reaction of a 4-chloro-7-bromo-1H-pyrazolo[4,3-c]pyridine intermediate with ammonia or an appropriate amine nucleophile, often at elevated temperatures and pressures, can yield the desired 4-amino product. The reactivity of the 4-chloro substituent facilitates this displacement. youtube.com

Advanced Synthetic Protocols

Modern organic synthesis has introduced several advanced protocols that can be applied to the synthesis of complex heterocyclic molecules like this compound. These methods often offer improved efficiency, selectivity, and sustainability.

One such advanced strategy is the use of multicomponent reactions. These reactions allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly shorten the synthetic sequence. For instance, a regioselective, one-pot, multi-component "on-water" reaction has been developed for the synthesis of related benzo[c]pyrazolo mdpi.combohrium.comnaphthyridines, showcasing the potential of such strategies for building fused heterocyclic systems. nih.gov

Furthermore, modern catalytic methods, such as C-H activation, are emerging as powerful tools for the functionalization of heterocyclic cores. While not yet specifically reported for this compound, the selective functionalization of C-H bonds on the pyrazolo[3,4-c]pyridine scaffold has been demonstrated through metal-catalyzed processes like tandem borylation and Suzuki-Miyaura cross-coupling. rsc.org This approach allows for the late-stage introduction of various substituents, potentially streamlining the synthesis of diverse derivatives.

The development of asymmetric synthesis methodologies is also noteworthy. Chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues, achieving high yields and enantioselectivities. rsc.org Such protocols are crucial for the preparation of enantiomerically pure compounds for biological evaluation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazole-containing heterocyclic systems, offering rapid heating, increased reaction rates, and often improved yields compared to conventional heating methods. dergipark.org.tr This technology has been successfully applied to various reaction types, including multicomponent reactions and cross-coupling reactions, for the construction of complex fused heterocycles. acs.orgosi.lv

For instance, in the synthesis of related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, microwave irradiation was instrumental in a three-component domino reaction. acs.org The optimization of this reaction showed that microwave heating at 120 °C in acetic acid provided the best yield. acs.org Similarly, microwave-assisted procedures have been developed for functionalizing related pyrazolo[3,4-c]pyridine scaffolds. rsc.org A tandem C-H borylation and Suzuki–Miyaura cross-coupling reaction was effectively performed under microwave conditions to introduce substituents at the C-3 position. rsc.org The borylation step was conducted at 100 °C, and the subsequent cross-coupling at 120 °C, demonstrating the precise temperature control afforded by microwave reactors. rsc.org These examples highlight the potential of microwave-assisted synthesis for the efficient construction and derivatization of the this compound core.

Table 1: Examples of Microwave-Assisted Reactions for Pyrazole Derivatives

Reaction Type Starting Materials Conditions Product Class Yield Reference
Three-Component Domino Phenylglyoxal monohydrate, N-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide, 3-methyl-1-phenyl-1H-pyrazol-5-amine HOAc, 120 °C, MW Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one 76% acs.org
Tandem Borylation/Suzuki Coupling SEM-protected pyrazolo[3,4-c]pyridine, B₂pin₂, Aryl halide 1. [Ir(COD)OMe]₂, dtbpy, MTBE, 100 °C, MW; 2. Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, MW C-3 Aryl-pyrazolo[3,4-c]pyridine 31–48% rsc.org

Flow Chemistry Methodologies

Flow chemistry offers a promising alternative to batch synthesis, providing advantages in safety, scalability, and reaction control by using continuous-flow reactors. nih.gov This methodology is particularly well-suited for reactions that require precise control of temperature, pressure, and reaction time, or involve hazardous intermediates. In the context of pyrazole-fused scaffolds, flow chemistry has been employed for thermal cyclization reactions under high temperature and pressure. nih.gov

For example, the synthesis of pyrazolo[3,4-b]pyridin-4-amines has been achieved with good yields under flow conditions at 400 °C and 120 bar. nih.gov The use of a continuous flow setup allows for rapid heating to high temperatures that would be difficult to manage safely in a conventional batch reactor. This approach not only accelerates the reaction but also enables processes like decarboxylation to occur in-line, streamlining the synthetic sequence. nih.gov The principles demonstrated in the synthesis of related pyrazolopyridines suggest that flow chemistry could be a viable and scalable method for producing this compound. nih.gov

Synthetic Route Optimization and Scalability Studies

Optimizing synthetic routes is critical for transitioning a laboratory-scale procedure to industrial production. This involves fine-tuning reaction conditions to maximize yield and purity while ensuring the process is robust, cost-effective, and scalable. evitachem.com

Reaction Condition Optimization

The systematic optimization of reaction parameters such as solvent, catalyst, temperature, and reagent stoichiometry is a cornerstone of modern chemical synthesis. In the development of synthetic routes to pyrazole-based heterocycles, extensive optimization studies are common.

A study on a three-component reaction to form pyrazolo[3,4-b]pyrrolo[3,4-d]pyridines systematically evaluated the effect of different catalysts and solvents. acs.org Initial trials with various bases and acids in ethanol (B145695) showed that acetic acid as a catalyst gave a superior yield. acs.org Further investigation revealed that using acetic acid not just as a catalyst but as the solvent, and increasing the temperature to 120 °C under microwave irradiation, resulted in the optimal yield of 76%. acs.org

Table 2: Optimization of a Three-Component Reaction for a Pyrazolo-fused System

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 NaOH EtOH 100 25
2 CsCO₃ EtOH 100 31
3 Et₂NH EtOH 100 35
4 HOAc EtOH 100 45
5 HOAc HOAc 100 55
6 HOAc HOAc 120 76
7 HOAc HOAc 130 71

Data adapted from a study on pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine synthesis. acs.org

In another example involving the functionalization of a pyrazolo[3,4-c]pyridine, the addition of a CuCl additive was found to be crucial for increasing the rate of a Suzuki-Miyaura cross-coupling reaction, leading to moderate to good yields of the desired products. rsc.org These examples underscore the importance of meticulous optimization of each reaction step to achieve the desired outcome efficiently.

Yield Enhancement Strategies

The choice of starting materials and reagents is also critical. Utilizing stable and readily available precursors, such as arenediazonium tosylates in a modified Japp–Klingemann reaction, can lead to more reliable and higher-yielding syntheses. nih.gov Furthermore, for industrial-scale production, the optimization of solvents and catalysts is a crucial factor for enhancing both yield and purity. evitachem.com The Gould-Jacobs reaction, a classical method for forming quinoline-like structures, can be adapted for the synthesis of 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazole (B16455) derivatives, demonstrating how established reactions can be leveraged to create these complex heterocyclic systems. nih.gov

In a documented synthesis of the related 7-bromo-1H-pyrazolo[4,3-b]pyridine, the final cyclization step yielded 17.35% of the product, highlighting that even with established methods, yields for specific isomers can be modest and would be a key target for optimization efforts. chemicalbook.com

Chemical Reactivity and Derivatization Strategies of 7 Bromo 1h Pyrazolo 4,3 C Pyridin 4 Amine

Functionalization at Pyrazole (B372694) Nitrogen Atoms (N-1 and N-2)

The pyrazole moiety of the scaffold contains two nitrogen atoms (N-1 and N-2), both of which are potential sites for alkylation or protection. The selective functionalization of these positions is a common strategy to modulate the molecule's physicochemical properties and to direct subsequent reactions at other positions.

N-alkylation of the pyrazole ring is a fundamental strategy for introducing alkyl groups, which can influence the compound's biological activity and solubility. In related pyrazolo-pyridine systems, methylation is a common alkylation reaction. For instance, studies on similar scaffolds have shown that methylation can be achieved using reagents like methyl iodide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org This type of reaction typically proceeds by deprotonation of the pyrazole N-H, followed by nucleophilic attack on the alkyl halide. The regioselectivity of alkylation (at N-1 vs. N-2) can often be controlled by the choice of reagents and reaction conditions.

To achieve selective modification at other sites of the molecule, such as the C-7 position, it is often necessary to temporarily block the reactive pyrazole nitrogens using protecting groups. The choice of protecting group can direct functionalization to either the N-1 or N-2 position, leveraging steric and electronic effects. rsc.org

Several protecting groups have been employed for the pyrazole moiety in analogous heterocyclic systems:

Mesyl (Ms): Reaction with mesyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) can selectively protect the N-1 position. evitachem.com

Tetrahydropyranyl (THP): This group can be introduced using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst like p-toluenesulfonic acid (PTSA), often favoring protection at the N-2 position. evitachem.com

Sem-Cl (SEM): 2-(Trimethylsilyl)ethoxymethyl chloride is another common protecting group that can be directed to either N-1 or N-2 depending on the base and conditions used. evitachem.com

The strategic application of these groups allows for a controlled, stepwise derivatization of the core structure.

Protecting GroupReagents/ConditionsMajor IsomerYield (%)Application Example
Mesyl (Ms)MsCl, Et₃N, 0°CN-192Prevents migration during subsequent reactions. evitachem.com
Tetrahydropyranyl (THP)DHP, PTSA, 24hN-285Temporary blocking for C-7 metalation. evitachem.com
2-(Trimethylsilyl)ethoxymethyl (SEM)SEM-Cl, NaH, THFN-178Used prior to C-3 borylation. evitachem.com

Functionalization at Pyridine (B92270) Carbon Atoms (C-3, C-5, C-7)

The pyridine ring offers several carbon atoms for functionalization. The bromine atom at the C-7 position is particularly significant as it serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions.

The carbon-bromine bond at the C-7 position is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the molecular scaffold.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds. It involves the reaction of the C-7 bromo group with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and generally mild reaction conditions. nih.govrsc.org

In studies involving related pyrazolo-pyrimidine scaffolds, a variety of aryl and heteroaryl boronic acids have been successfully coupled at bromo-substituted positions. rsc.org Typical conditions involve a palladium catalyst such as PdCl₂(dppf) or a more advanced precatalyst like XPhosPdG2, a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent system such as dioxane/water or dimethylacetamide (DMAc). rsc.orgnih.gov The use of microwave irradiation can often accelerate the reaction. rsc.org

Catalyst SystemBaseSolventConditionsSubstrate Scope
Pd(dppf)Cl₂Cs₂CO₃DMAc120°C, MWAryl and heteroaryl boronic acids. rsc.org
XPhosPdG2 / XPhosNa₂CO₃Dioxane/H₂O110°C, MWEffective for a wide range of arylboronic acids, minimizing debromination. rsc.org
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O100°CUsed for unprotected nitrogen-rich heterocycles. nih.gov

The Negishi coupling reaction provides an alternative and powerful method for C-C bond formation, pairing the C-7 bromo position with an organozinc reagent. This reaction is particularly useful for coupling with alkyl or other groups that can be challenging to introduce via Suzuki-Miyaura coupling. nih.govbeilstein-journals.org

The application of Negishi coupling to similar heterocyclic systems has been demonstrated. rsc.org A common approach involves a two-step process where the heterocyclic core is first subjected to metal-halogen exchange or deprotonation-metalation, followed by transmetalation to a zinc salt (e.g., ZnCl₂) and subsequent palladium-catalyzed coupling with an organohalide. rsc.org Alternatively, for the 7-bromo substrate, direct coupling with a pre-formed organozinc reagent in the presence of a palladium catalyst like Pd(dba)₂ and a suitable ligand (e.g., X-Phos) is a viable strategy. beilstein-journals.org Recent advancements in Negishi coupling often utilize flow chemistry protocols for the generation of the required organozinc reagents. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination at C-5

The carbon-bromine bond at the C-7 position and the C-H bond at the C-5 position of the pyrazolopyridine core are key sites for modification. While direct C-H amination at the C-5 position is a potential strategy, the Buchwald-Hartwig amination is a widely employed method for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. For the 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine scaffold, this reaction would be targeted at an activated C-5 position, though direct application on this specific compound requires further investigation and optimization of reaction conditions.

Borylation and Subsequent Transformations at C-3

The C-3 position of the pyrazole ring is amenable to borylation, a powerful reaction that introduces a boronic acid or boronate ester group. This transformation is typically achieved through a palladium-catalyzed reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a suitable ligand and base. The resulting C-3 borylated intermediate is a versatile building block for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at this position. This strategy significantly enhances the structural diversity of derivatives that can be synthesized from the parent compound.

Selective Metalation and Electrophilic Quenching at C-7

The bromine atom at the C-7 position provides a handle for selective metalation reactions. Halogen-metal exchange, typically using organolithium reagents at low temperatures, can generate a nucleophilic organometallic species at the C-7 position. This intermediate can then be reacted with a variety of electrophiles to introduce different functional groups. For instance, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, while reaction with an alkyl halide would introduce an alkyl group. This selective functionalization at the C-7 position is a crucial strategy for elaborating the core structure.

Reactivity of the Amine Functionality

The primary amine group at the C-4 position is a key nucleophilic center and a site for a variety of chemical transformations.

The amino group readily undergoes acylation reactions with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of amide derivatives. The choice of the acylating agent allows for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the molecule. These amide derivatives are often explored for their biological activities.

Reactant 1Reactant 2ProductReaction Type
This compoundAcyl chloride/AnhydrideN-(7-bromo-1H-pyrazolo[4,3-c]pyridin-4-yl)amideAcylation

Beyond simple acylation, the amine functionality can participate in other nitrogen-based transformations. For instance, it can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. It can also be a key component in the formation of ureas and thioureas through reactions with isocyanates and isothiocyanates, respectively. These transformations further expand the chemical space accessible from the this compound scaffold.

Applications in Medicinal Chemistry Research As a Chemical Scaffold

Scaffold Design for Biological Target Modulation

The pyrazolo[4,3-c]pyridine core serves as a versatile template for designing ligands that can modulate the function of various proteins involved in disease processes. Its rigid bicyclic structure provides a defined orientation for appended functional groups, while the nitrogen atoms within the rings offer key interaction points for hydrogen bonding with target proteins.

The rational design of inhibitors using the pyrazolopyridine scaffold is largely based on its function as an isostere of the adenine (B156593) ring in ATP. nih.govrsc.org This structural mimicry allows these compounds to act as ATP-competitive inhibitors, fitting into the ATP-binding site of kinases. nih.govnih.gov The design process often involves several key principles:

Hinge-Binding: The pyrazolopyridine core is designed to form critical hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site. nih.govnih.gov

Exploitation of Hydrophobic Pockets: Substituents are strategically added to the core scaffold to occupy nearby hydrophobic pockets within the ATP-binding site, enhancing binding affinity and potency.

Vectorial Elaboration: The bromine atom at the 7-position and the amine group at the 4-position of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine serve as chemical handles or "growth vectors." These sites allow for the systematic introduction of various chemical groups through synthetic reactions like cross-coupling, enabling the exploration of the chemical space around the core to optimize interactions with the target protein. rsc.org

Selectivity Enhancement: Modifications are made to the scaffold to exploit subtle differences between the ATP-binding sites of various kinases. For example, targeting unique amino acid residues or pockets adjacent to the primary binding site can lead to inhibitors with high selectivity for a specific kinase, which is crucial for minimizing off-target effects. nih.gov

Fragment-based drug discovery (FBDD) is a powerful strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. acs.org These fragments are then optimized and grown into more potent, drug-like molecules. Heterocyclic compounds like this compound are ideal starting points for FBDD. rsc.org

The pyrazolopyridine scaffold itself can be considered a core fragment. In one instance, pyrazolopyridine inhibitors with micromolar potency for Checkpoint Kinase 1 (CHK1) were identified through fragment-based screening. acs.org These initial hits were then systematically optimized, demonstrating how a fragment-derived scaffold can be progressed into a potent lead compound. The value of a fragment like this compound in FBDD lies in its combination of a rigid core that provides a binding anchor and reactive sites (the bromo and amino groups) that allow for straightforward chemical elaboration to improve potency and selectivity. rsc.org

Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cell signaling pathways that are often dysregulated in cancer. The pyrazolopyridine scaffold has been extensively utilized to develop inhibitors for a diverse range of kinases.

The primary mechanism by which pyrazolopyridine-based compounds inhibit kinases is by competing with ATP for its binding site. The pyrazole (B372694) and pyridine (B92270) nitrogen atoms are crucial for this interaction, as they act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine base of ATP with the kinase hinge region. nih.govrsc.org

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. For example, docking studies of pyrazole-based inhibitors with the Bcr-Abl kinase revealed that the pyridyl nitrogen can accept a hydrogen bond from the backbone amide of Met318 in the hinge region. nih.gov Similarly, pyrazolopyridine derivatives designed as c-Met inhibitors were shown to retain key hydrogen bonds with Met1160 and Tyr1230. nih.gov The core scaffold also makes favorable contacts with other residues in the active site, such as Met1211 in c-Met, further stabilizing the inhibitor-enzyme complex. nih.gov

The versatility of the pyrazolopyridine scaffold has enabled the development of inhibitors against numerous kinase families implicated in cancer and inflammatory diseases.

Akt (Protein Kinase B): The pyrazolo[3,4-b]pyridine core has been used to develop ligands with inhibitory activity against Akt, a key node in the PI3K signaling pathway. nih.gov In silico studies have also identified the related kinase AKT2 as a potential primary target for similar scaffolds. mdpi.com

Aurora Kinases: These serine/threonine kinases are crucial for mitosis, and their inhibitors are of interest as anticancer agents. Various pyrazole-based compounds have been reported as inhibitors of Aurora A and Aurora B kinases. nih.gov

JAK (Janus Kinase): Dysregulation of the JAK/STAT signaling pathway is linked to cancers and inflammatory disorders. nih.gov Derivatives based on a 4-amino-(1H)-pyrazole scaffold have been synthesized and shown to be potent inhibitors of JAK family members. nih.gov

MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is another critical signaling cascade in cancer. Specifically, 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives have been developed as novel inhibitors of ERK, a key kinase in this pathway. nih.gov

CHK1 (Checkpoint Kinase 1): As a key regulator of the DNA damage response, CHK1 is a target for cancer therapies that aim to potentiate the effects of chemotherapy. Pyrazolopyridine fragments have been successfully evolved into potent and selective CHK1 inhibitors. acs.org

TBK1 (TANK-Binding Kinase 1): TBK1 plays a role in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent inhibitors of TBK1, with one compound exhibiting an IC50 value of 0.2 nM. nih.govnih.gov

TRK (Tropomyosin Receptor Kinase): TRK kinases are drivers of various cancers. Based on a scaffold hopping strategy, novel TRK inhibitors with a pyrazolo[3,4-b]pyridine core were designed and synthesized, showing nanomolar inhibitory activity against TRKA. nih.govrsc.org

Kinase FamilyScaffold TypeExample Compound/SeriesReported Potency (IC₅₀)Reference
MAPK (ERK)1H-pyrazolo[4,3-c]pyridin-6-yl ureaERK inhibitor derived from SCH772984Potent and selective ERK1/2 inhibition nih.gov
TRKPyrazolo[3,4-b]pyridineCompound C0356 nM (TRKA) nih.gov
TBK11H-pyrazolo[3,4-b]pyridineCompound 15y0.2 nM nih.govnih.gov
JAK4-amino-(1H)-pyrazoleCompound 3f< 20 nM nih.gov
CHK1PyrazolopyridineSAR-020106 (derived from pyrazolopyridine fragment)Potent and highly selective acs.org
Akt (PKB)Pyrazolo[3,4-b]pyridineCompound 42Intermediate potency nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing a lead scaffold into a selective and potent drug candidate. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can understand the key features required for effective kinase inhibition.

For pyrazolopyridine-based inhibitors, SAR studies have yielded critical insights:

Substitution Patterns: In the development of TBK1 inhibitors, SAR studies on the 1H-pyrazolo[3,4-b]pyridine core were extensively performed, leading to the identification of an optimized compound with an IC50 of 0.2 nM. nih.gov This highlights how subtle changes to substituents can dramatically improve potency.

Achieving Selectivity: For FGFR inhibitors derived from a pyrazolo[3,4-b]pyridine scaffold, studies revealed that incorporating two chloro groups on a peripheral phenyl ring was crucial for achieving selectivity over the related kinase VEGFR2. nih.gov

Functional Group Importance: In the optimization of CHK1 inhibitors, it was found that adding a nitrile group to the pyrazine (B50134) ring of a related scaffold increased potency 15-fold, likely by forming additional interactions within a water-filled pocket of the enzyme's active site. acs.org

Core Scaffold Modifications: The central pyrazolopyridine core itself is often indispensable for activity. When designing FGFR inhibitors, replacing the N-7 nitrogen of the pyrazolo[3,4-b]pyridine ring with a carbon atom resulted in a significant loss of activity, demonstrating its importance for target engagement. nih.gov

Scaffold/TargetStructural ModificationEffect on Activity/SelectivityReference
Pyrazolo[3,4-b]pyridine / FGFRIncorporation of two chloro groups on phenyl ringCrucial for selectivity over VEGFR2 nih.gov
Pyrazolo[3,4-b]pyridine / FGFRReplacement of N-7 with CarbonSignificant loss of activity nih.gov
Pyrazolopyrimidine / CHK1Addition of a nitrile group to an adjacent ring15-fold increase in potency acs.org
1H-pyrazolo[3,4-b]pyridine / TBK1Systematic optimization of substituentsLed to a potent inhibitor (IC₅₀ = 0.2 nM) nih.gov

Exploration of Other Molecular Targets

The pyrazolo[4,3-c]pyridine core, including derivatives like this compound, has been investigated for its interaction with a range of biological targets beyond the more commonly studied kinases.

Phosphodiesterase Inhibition Studies

While direct studies on this compound as a phosphodiesterase (PDE) inhibitor are not extensively documented in publicly available research, the broader class of pyrazolopyridine derivatives has shown significant potential in this area. For instance, research into related pyrazolopyridine structures has led to the development of potent PDE inhibitors. A notable example involves 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, which were identified as novel inhibitors of human eosinophil phosphodiesterase 4 (PDE4) through high-throughput screening. nih.gov This discovery prompted further structure-activity relationship (SAR) studies, leading to analogs with significantly increased potency. nih.gov The pyrazole scaffold, in general, has been a foundation for designing selective PDE inhibitors. lbl.govnih.gov

Cyclooxygenase Inhibition Studies

There is a lack of specific research detailing the direct cyclooxygenase (COX) inhibitory activity of this compound. However, the broader family of nitrogen-containing heterocyclic compounds, which includes the pyrazolopyridine scaffold, has been a source of inspiration for the design of COX inhibitors. For example, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have revealed their potential as COX-1 and COX-2 inhibitors. nih.gov

Topoisomerase Inhibition Studies

Other Enzyme and Receptor Interaction Profiling

The versatility of the pyrazolo[4,3-c]pyridine scaffold is further highlighted by its exploration against other enzymatic targets. A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against various carbonic anhydrase (CA) isoforms. mdpi.com These enzymes play a crucial role in numerous physiological processes. The study revealed that several of these derivatives exhibited interesting inhibitory activity against cytosolic human isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IX and XII. mdpi.com

Below is a data table summarizing the inhibitory activity of selected pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1f 25.528.930.145.7
1g 39.845.225.848.2
1h 42.150.328.949.1
1k 45.353.835.650.4
Acetazolamide (Standard) 50.012.125.05.7

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. mdpi.com

Library Synthesis and High-Throughput Screening (HTS) in Drug Discovery Pipelines

The this compound scaffold is a valuable building block for the creation of chemical libraries used in high-throughput screening (HTS). The presence of the bromine atom and the amine group provides reactive handles for chemical modification, allowing for the generation of a diverse range of derivatives.

The synthesis of halo-substituted pyrazolo[3,4-c]pyridines has been a focus of research to enable the efficient elaboration of this scaffold for fragment-based drug discovery (FBDD). rsc.org These halogenated intermediates are crucial for introducing diversity through various cross-coupling reactions. The development of synthetic routes to functionalized 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has been explored for the creation of kinase-focused libraries. researchgate.net These libraries, containing a multitude of structurally related compounds, can then be screened against a wide array of biological targets to identify potential drug leads. HTS allows for the rapid testing of thousands of compounds, significantly accelerating the initial stages of the drug discovery process. nih.govenamine.netspringernature.com

Analytical Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum for 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine reveals distinct signals corresponding to each unique proton. Analysis of a related compound, 7-bromo-1H-pyrazolo[4,3-b]pyridine, in DMSO-d₆ shows characteristic peaks at δ 7.71 (d, J=4.80 Hz), 8.32 - 8.40 (m), 8.40 - 8.51 (m), and 13.89 (br. s.). While specific data for the title amine compound is not available in the cited literature, this comparison provides a reference for the types of signals expected from the pyrazolopyridine core. The introduction of the amine group at the C4 position would be expected to significantly influence the chemical shifts of the nearby protons.

Table 1: Representative ¹H NMR Data for a Related Pyrazolopyridine Core | Chemical Shift (

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and purity determination of synthesized chemical compounds. For a heterocyclic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical tools.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of chemical compounds. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For pyrazolo-pyridine derivatives, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

The purity of the compound is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, typically monitored by UV absorption at specific wavelengths, such as 214 and 254 nm. nih.gov In studies of related 1H-pyrazolo[3,4-b]pyridine derivatives, purities of over 95% have been confirmed using this method. nih.gov The specific conditions for such an analysis are critical for achieving good separation and accurate quantification. nih.gov

Table 1: Representative HPLC Conditions for Purity Analysis of Pyrazolo-pyridine Derivatives

Parameter Condition
Column YMC ODS3 (50 mm × 4.6 mm, 5 µm) nih.gov
Eluent Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov
Flow Rate 2.5 mL/min nih.gov
Gradient 5% to 95% Acetonitrile over 8 minutes nih.gov
Temperature 35 °C nih.gov

| Detection | UV at 214 and 254 nm nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is a powerful tool for confirming both the identity and purity of a compound in a single analysis. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization, ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (Molecular Formula: C₆H₅BrN₄, Molecular Weight: 213.03 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z value of approximately 214.04. chembeez.com The presence of bromine would also result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ (m/z ≈ 216.04) of nearly equal intensity, confirming the presence of a single bromine atom. In the analysis of related pyrazolo[3,4-c]pyridine derivatives, LC-MS has been successfully used to confirm the formation of the desired products by identifying their corresponding [M+H]⁺ ions. rsc.org

Table 2: Expected LC-MS Data for this compound

Ion Calculated m/z
[M+H]⁺ ~214.04

| [M+2+H]⁺ | ~216.04 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

These include N-H stretching vibrations from the pyrazole (B372694) and amine groups, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the fused aromatic rings in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-700 cm⁻¹ range. Analysis of a related pyrazolo[3,4-c]pyridine derivative showed characteristic peaks at 1495 and 1200 cm⁻¹, which fall within the expected region for aromatic ring and C-N vibrations. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Type Predicted Wavenumber (cm⁻¹)
Amine & Pyrazole N-H stretch 3100 - 3500
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Rings C=C / C=N stretch 1400 - 1650

| Bromoalkane | C-Br stretch | 500 - 700 |

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. While crystallographic data for this compound itself is not publicly available, studies on related heterocyclic structures provide insight into the likely structural features and intermolecular interactions.

Crystallographic analyses of similar N-heterocyclic compounds, such as 4-halogenated-1H-pyrazoles and brominated pyrazolo[5,1-c] chembeez.comCurrent time information in Pasuruan, ID.nih.govtriazines, reveal common supramolecular motifs driven by hydrogen bonding and other non-covalent interactions. nih.govmdpi.com For pyrazole-containing structures, hydrogen bonding between the pyrazole N-H donor and a nitrogen atom acceptor on an adjacent molecule is a prevalent feature, leading to the formation of dimers, trimers, or extended chains (catemers). mdpi.com In the case of this compound, the presence of the amine group (-NH₂) and multiple nitrogen atoms in the fused rings would provide additional sites for extensive hydrogen bonding, which would significantly influence the crystal packing. The bromine atom could also participate in halogen bonding, further directing the supramolecular architecture.

Table 4: Example Crystallographic Data for a Related Heterocycle (4-Iodo-1H-pyrazole)

Parameter Value
Crystal System Tetragonal mdpi.com
Space Group I4₁/a mdpi.com
Key Interactions Catemeric H-bonding motifs mdpi.com
Radiation Mo-Kα (λ = 0.71073 Å) mdpi.com

| Temperature | 172 K mdpi.com |

Emerging Research Avenues and Future Directions

Integration with Advanced Synthetic Technologies

The future synthesis and derivatization of 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine are poised to benefit significantly from advancements in automated and sustainable chemistry. These technologies promise to enhance the efficiency, environmental friendliness, and speed of discovery and development processes.

Automation in Organic Synthesis

The principles of automated synthesis can be applied to create large libraries of derivatives of this compound. High-throughput synthesis platforms, which utilize robotic systems for parallel reaction execution and purification, would enable the rapid generation of a multitude of analogs. This approach is invaluable for exploring the structure-activity relationship (SAR) of the pyrazolopyridine core. For instance, by varying substituents at different positions of the pyrazolo[4,3-c]pyridine scaffold, researchers can systematically probe the chemical space to identify compounds with improved potency and selectivity. The integration of continuous flow chemistry with automation offers further advantages, such as precise control over reaction parameters, enhanced safety, and scalability. mdpi.com

Sustainable Chemistry Approaches

Modern pharmaceutical synthesis is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. mdpi.com For the synthesis of this compound and its derivatives, several sustainable strategies can be envisioned. The use of microwave-assisted organic synthesis, for example, can significantly reduce reaction times and energy consumption. nih.gov Solvent-free or "neat" reaction conditions, where feasible, can eliminate the environmental burden associated with solvent use and disposal. mdpi.com

Furthermore, the development of catalytic systems that are recyclable and operate under mild conditions is a key aspect of green chemistry. rsc.org For instance, employing heterogeneous catalysts that can be easily separated from the reaction mixture simplifies purification and reduces waste. rsc.org The application of green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor, will be crucial in evaluating and optimizing the sustainability of synthetic routes to this compound. nih.govwiley-vch.de

Advanced Computational Methodologies

The integration of artificial intelligence (AI) and advanced computational models is revolutionizing drug discovery. nih.govijirt.org These in silico tools can significantly de-risk and accelerate the development of new drugs by predicting their properties and biological activities.

AI-Driven Drug Discovery and Design

The following table illustrates potential applications of AI in the discovery pipeline for pyrazolopyridine derivatives:

AI ApplicationDescriptionPotential Impact on this compound Development
Target Identification Analysis of biological data to identify and validate novel drug targets.Identification of kinases or other enzymes for which this compound could be a potent inhibitor.
Virtual Screening High-throughput screening of virtual compound libraries against a biological target.Rapidly screen millions of virtual derivatives to prioritize those with the highest predicted binding affinity.
De Novo Drug Design Generation of novel molecular structures with desired properties.Design of novel pyrazolopyridine scaffolds with improved drug-like properties.
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early identification and mitigation of potential liabilities, reducing late-stage failures.

Enhanced Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.net For this compound, developing robust QSAR models can provide valuable insights into the key structural features required for its biological function. researchgate.netnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models based on the three-dimensional properties of the molecules. rsc.org These models can guide the rational design of new derivatives with improved activity. Molecular docking and molecular dynamics simulations can further elucidate the binding mode of this compound and its analogs with their biological targets at an atomic level, providing a deeper understanding of the interactions that drive biological activity. nih.govbohrium.comrsc.org

Novel Target Identification and Validation through Chemical Probe Development

A key challenge in the development of a new chemical entity is the identification and validation of its biological target(s). Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, enabling the study of its function in a cellular or in vivo context.

The structure of this compound, with its bromine atom and primary amine, provides synthetic handles for the development of chemical probes. The bromine atom can be functionalized through cross-coupling reactions, while the amine group can be modified to introduce reporter tags or photo-activatable groups.

One powerful technique for target identification is photoaffinity labeling (PAL). nih.gov This involves creating a probe that incorporates a photo-reactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. nih.gov The development of such probes derived from this compound could be instrumental in elucidating its mechanism of action and validating its therapeutic targets. nih.govmdpi.com

The following table outlines a potential workflow for developing a chemical probe from this compound:

StepDescriptionKey Considerations
1. Probe Design Design a derivative of the parent compound that incorporates a photo-reactive moiety (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne).The modifications should not significantly disrupt the binding of the probe to its target.
2. Synthesis Synthesize the designed chemical probe.The synthetic route should be efficient and allow for the late-stage introduction of the photo-reactive and reporter groups.
3. Biological Evaluation Confirm that the synthesized probe retains the biological activity of the parent compound.The probe should exhibit similar potency to this compound.
4. Photoaffinity Labeling Incubate the probe with cells or cell lysates and irradiate with UV light to induce covalent cross-linking to the target protein(s).Optimization of irradiation time and probe concentration is crucial.
5. Target Enrichment and Identification Isolate the covalently labeled proteins using the reporter tag and identify them using mass spectrometry.Rigorous controls are necessary to distinguish specific targets from non-specific interactions.

By embracing these emerging research avenues, the scientific community can unlock the full therapeutic potential of this compound and accelerate its journey towards clinical application.

Exploration in Materials Science

The fused heterocyclic ring system of this compound, featuring both electron-rich pyrazole (B372694) and electron-deficient pyridine (B92270) moieties, provides a versatile platform for the design of novel functional materials. The presence of a bromine atom and an amino group offers handles for further chemical modification, allowing for the fine-tuning of its electronic and photophysical properties.

The pyrazolopyridine core is under consideration for the development of organic electronic materials. The inherent aromaticity and planarity of this heterocyclic system can facilitate intermolecular π-π stacking, a crucial factor for efficient charge transport in organic semiconductors. The ability to create ordered molecular assemblies is key to the performance of organic field-effect transistors (OFETs) and other electronic devices.

The electronic properties of the pyrazolopyridine scaffold can be modulated by the introduction of various substituents. In the case of this compound, the electron-donating nature of the amino group and the electron-withdrawing effect of the bromine atom and the pyridine nitrogen atoms create a molecule with a significant dipole moment. This intramolecular charge transfer character is a desirable feature for non-linear optical materials and can also influence the charge injection and transport properties in electronic devices.

Future research may focus on the synthesis of polymers and oligomers incorporating the this compound unit. Such materials could exhibit interesting conductive properties, particularly after doping. The exploration of its potential as a component in charge-transfer complexes, where it could act as either an electron donor or acceptor, is another viable research direction.

The potential of pyrazolopyridine derivatives in optoelectronic applications is an area of growing interest. The electronic transitions within the extended π-system of these molecules can lead to absorption and emission of light in the visible and ultraviolet regions of the electromagnetic spectrum. These properties are fundamental to applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Research on related pyrazolopyridine derivatives has demonstrated their potential in this field. For instance, studies on other substituted pyrazolopyridines have revealed their photoluminescent properties and have investigated their use as emitting layers in OLEDs. The color and efficiency of the emitted light can be tuned by altering the substituents on the pyrazolopyridine core.

For this compound, its specific absorption and emission characteristics have yet to be reported. However, based on the behavior of analogous compounds, it is plausible that it could exhibit fluorescence or phosphorescence. The bromine atom, through the heavy-atom effect, might promote intersystem crossing, potentially leading to phosphorescent emission, which is highly desirable for achieving high efficiencies in OLEDs.

The following table summarizes the optical properties of some related pyrazolopyridine derivatives, illustrating the potential of this class of compounds in optoelectronics.

CompoundOptical Band Gap (eV)Emission Wavelength (nm)Application
Derivative A2.85450Blue OLED Emitter
Derivative B2.50520Green OLED Emitter
Derivative C2.20610Red OLED Emitter

Note: The data in this table is illustrative and based on findings for various pyrazolopyridine derivatives, not specifically this compound.

Future research will likely involve the detailed photophysical characterization of this compound, including its absorption and emission spectra, quantum yields, and excited-state lifetimes. Furthermore, its incorporation into device architectures will be necessary to fully assess its potential in optoelectronic applications. The development of synthetic strategies to incorporate this molecule into larger conjugated systems will also be a key area of investigation.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine?

Methodological Answer: The synthesis typically involves functionalizing the pyrazole core via bromination or coupling reactions. For example, bromine substitution at the 7-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. A related protocol involves heating intermediates in sealed tubes (e.g., 110–130°C for 1–2 hours) to promote cyclization, as seen in pyrazolo-pyrimidine derivatives . Key steps include:

  • Precursor preparation (e.g., amine-functionalized pyrazole intermediates).
  • Bromination under anhydrous conditions to avoid side reactions.
  • Purification via recrystallization or preparative TLC (using solvents like cyclohexane/EtOAc/MeOH) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra verify regiochemistry and substitution patterns. For instance, pyrazole protons typically resonate at δ 8.0–9.0 ppm, while amine protons appear as broad singlets .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95% by area normalization) with mobile phases optimized for polar heterocycles .
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 213–217) .

Q. What storage conditions are recommended to maintain compound integrity?

Methodological Answer:

  • Store in amber glass vials to prevent photodegradation.
  • Maintain moisture levels ≤0.5% using desiccants (e.g., silica gel).
  • Temperature: –20°C for long-term stability, with periodic purity checks via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Use Design of Experiments (DoE) principles to systematically vary parameters:

  • Temperature: Higher temperatures (e.g., 120–130°C) may accelerate cyclization but risk decomposition.
  • Catalyst loading: Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) require precise stoichiometry.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Statistical tools like response surface modeling (RSM) can identify optimal conditions while minimizing trial runs .

Q. How to resolve discrepancies in reported spectroscopic data for derivatives?

Methodological Answer:

  • Control experiments: Replicate studies under identical conditions (e.g., solvent, temperature).
  • Dynamic NMR: Probe tautomerism or rotational barriers that may cause signal splitting .
  • Cross-validate with computational chemistry: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What role does the bromine substituent play in modulating reactivity and bioactivity?

Methodological Answer:

  • Steric/Electronic effects: Bromine’s electronegativity increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., aryl aminations) .
  • Biological targeting: Bromine enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) via halogen bonding .
  • Stability trade-offs: While bromine improves metabolic stability, it may reduce solubility—balance with polar substituents (e.g., amines) .

Q. How to analyze conflicting data on compound stability under varying pH conditions?

Methodological Answer:

  • pH-rate profiling: Conduct accelerated stability studies (25–40°C) across pH 2–12.
  • HPLC-MS monitoring: Track degradation products (e.g., de-brominated byproducts).
  • Buffer selection: Use phosphate or acetate buffers to avoid metal-catalyzed hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.